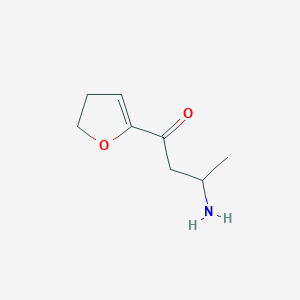
2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane is an organic compound with the molecular formula C8H12O2. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is notable for its unique structure, which includes a methylbutynyl group attached to the oxirane ring, making it a subject of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane typically involves the reaction of 2-methylbut-3-yn-2-ol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled temperature conditions. The reaction proceeds as follows:
Reactants: 2-methylbut-3-yn-2-ol and m-CPBA.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions to achieve ring-opening reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane: Unique due to its methylbutynyl group.
Epichlorohydrin: Another epoxide with a simpler structure, commonly used in the production of epoxy resins.
Styrene oxide: An aromatic epoxide used in various chemical syntheses.
Uniqueness
Its methylbutynyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
7312-54-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C8H12O2/c1-4-8(2,3)10-6-7-5-9-7/h1,7H,5-6H2,2-3H3 |
InChI Key |
CZIQVPJGFVFPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B13177395.png)
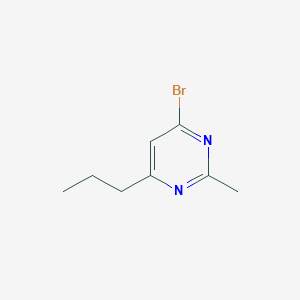
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate](/img/structure/B13177413.png)
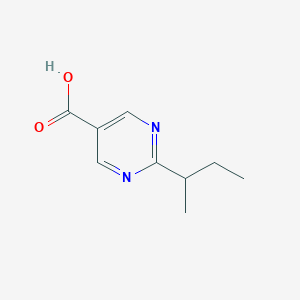
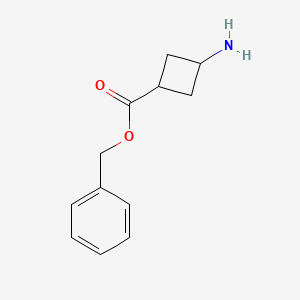


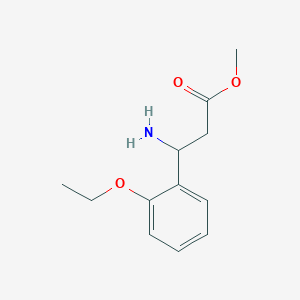
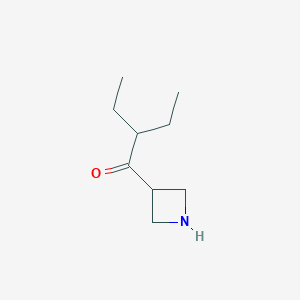
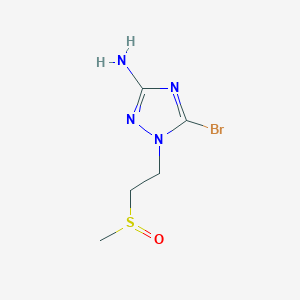
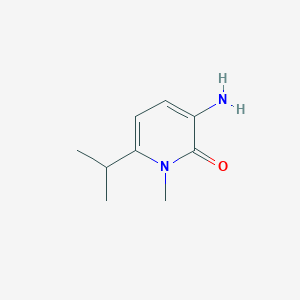

![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
